molecular formula C48H34O2 B11990821 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene CAS No. 73623-88-8

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene

Cat. No.: B11990821
CAS No.: 73623-88-8
M. Wt: 642.8 g/mol
InChI Key: BUQFBTRFAHBGDA-UHFFFAOYSA-N
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Description

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a peroxy linkage

Preparation Methods

The synthesis of 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene typically involves multi-step organic reactions. One common method includes the formation of the core benzene structure followed by the introduction of phenyl groups and the peroxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidative stress and potential therapeutic effects. The pathways involved include the activation of oxidative stress responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene can be compared with other similar compounds, such as:

Properties

CAS No.

73623-88-8

Molecular Formula

C48H34O2

Molecular Weight

642.8 g/mol

IUPAC Name

1,3,5-triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene

InChI

InChI=1S/C48H34O2/c1-7-19-35(20-8-1)41-31-43(37-23-11-3-12-24-37)47(44(32-41)38-25-13-4-14-26-38)49-50-48-45(39-27-15-5-16-28-39)33-42(36-21-9-2-10-22-36)34-46(48)40-29-17-6-18-30-40/h1-34H

InChI Key

BUQFBTRFAHBGDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)OOC4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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